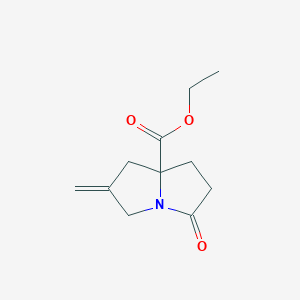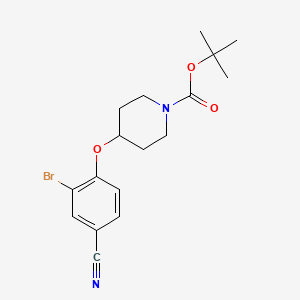
3-Amino-6-(2,4-difluorophenyl)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-(2,4-difluorophenyl)pyrazine-2-carbonitrile is a heterocyclic compound that contains a pyrazine ring substituted with an amino group, a difluorophenyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(2,4-difluorophenyl)pyrazine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4-difluoroaniline with malononitrile in the presence of a base can lead to the formation of the desired pyrazine ring . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-(2,4-difluorophenyl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Substituted pyrazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Amino-6-(2,4-difluorophenyl)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-(2,4-difluorophenyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The difluorophenyl group enhances its binding affinity, while the amino and carbonitrile groups contribute to its overall reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-6-(2,4-dichlorophenyl)pyrazine-2-carbonitrile
- 3-Amino-6-(2,4-dimethylphenyl)pyrazine-2-carbonitrile
- 3-Amino-6-(2,4-difluorophenyl)pyridine-2-carbonitrile
Uniqueness
3-Amino-6-(2,4-difluorophenyl)pyrazine-2-carbonitrile is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its analogs.
Propiedades
IUPAC Name |
3-amino-6-(2,4-difluorophenyl)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N4/c12-6-1-2-7(8(13)3-6)10-5-16-11(15)9(4-14)17-10/h1-3,5H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHOCQVAHZUNLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=C(C(=N2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))diacetonitrile](/img/structure/B8194167.png)



![6-bromo-1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8194214.png)
![6-Bromo-1-(2-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8194221.png)
![6-Bromo-1-(2,3-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8194223.png)
![6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8194231.png)
![6-Bromo-1-(4-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8194235.png)




